molecular formula C27H28FN5O B11609827 2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11609827
M. Wt: 457.5 g/mol
InChI Key: LKFWWGXQNSOYEQ-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C27H28FN5O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the addition of the fluoro-methoxybenzyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium (Pd) catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C27H28FN5O

Molecular Weight

457.5 g/mol

IUPAC Name

2-ethyl-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H28FN5O/c1-4-20-18(2)21(16-29)26-30-23-7-5-6-8-24(23)33(26)27(20)32-13-11-31(12-14-32)17-19-9-10-25(34-3)22(28)15-19/h5-10,15H,4,11-14,17H2,1-3H3

InChI Key

LKFWWGXQNSOYEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F

Origin of Product

United States

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